molecular formula C9H17NO B3003089 Cyclopropyl(oxan-4-yl)methanamine CAS No. 1340465-57-7

Cyclopropyl(oxan-4-yl)methanamine

Cat. No. B3003089
CAS RN: 1340465-57-7
M. Wt: 155.241
InChI Key: BJPHMYGQSFUWNI-UHFFFAOYSA-N
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Description

Cyclopropyl(oxan-4-yl)methanamine is not directly mentioned in the provided papers. However, the papers do discuss various cyclopropylamine derivatives and their synthesis, which can provide insights into the general class of compounds that Cyclopropyl(oxan-4-yl)methanamine belongs to. Cyclopropylamines are known to be versatile intermediates in organic synthesis and are important for the development of active substances in pharmaceuticals .

Synthesis Analysis

The synthesis of cyclopropylamine derivatives is well-documented in the literature. For instance, the synthesis of enantiomerically pure cyclopropylamines from cyclopropylboronic esters has been achieved, with the transformation from C–B to C–N being a key step . Additionally, cyclopropane-based conformationally restricted analogues of histamine have been synthesized from chiral cyclopropane units, demonstrating the versatility of cyclopropylamines in creating biologically active compounds .

Molecular Structure Analysis

The molecular structure of cyclopropylamine derivatives is crucial for their biological activity. For example, the cis-cyclopropane structure of a histamine analogue was found to be highly effective in binding selectively to the histamine H3 receptor . This indicates that the three-dimensional conformation of cyclopropylamines can be critical for their function as agonists or antagonists to various receptors.

Chemical Reactions Analysis

Cyclopropylamine derivatives undergo various chemical reactions that are significant in medicinal chemistry. The efficient synthesis of phenyl cyclopropyl methanones, which are further reduced to alcohols or methylenes, demonstrates the reactivity of these compounds. These synthesized compounds have shown anti-tubercular activities, indicating their potential as therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropylamine derivatives are influenced by their molecular structure. For instance, the presence of a cyclopropane ring can impart certain steric and electronic characteristics that affect the compound's reactivity and interaction with biological targets. The derivatives designed as "biased agonists" of serotonin 5-HT1A receptors exhibited high receptor affinity, selectivity, and favorable drug-like properties, which are essential for their function as potential antidepressant drug candidates .

Scientific Research Applications

Enantioselective Synthesis and Structural Analogs

Cyclopropyl(oxan-4-yl)methanamine and its structural analogs have been utilized in enantioselective synthesis, where specific stereoisomers of compounds are produced. For example, a study demonstrated the synthesis of 2-(2-Arylcyclopropyl)glycines, which are restricted homophenylalanine analogs, using aromatic aldehydes and acetylfuran. This process involved cyclopropanation and subsequent steps leading to the formation of cyclopropyl(furan-2-yl)methanamines in optically pure form (Demir et al., 2004).

Synthesis of Complex Molecules

Cyclopropyl(oxan-4-yl)methanamine derivatives have been synthesized and evaluated for various biological activities. For instance, a study described the synthesis of aminoadamantane derivatives, which were tested against a range of viruses, including influenza A (Kolocouris et al., 1994). Another example is the synthesis of ciproxifan, a histamine H3-receptor antagonist, where cyclopropyl phenyl methanone derivatives played a crucial role (Stark, 2000).

Novel Compounds and Reactions

Research has led to the synthesis of novel compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which have been characterized using various spectroscopic techniques (Shimoga et al., 2018). Additionally, studies have focused on developing new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, utilizing R-(furan-2-yl)methanamine derivatives (Mbugua et al., 2020).

Bioactivity and Pharmaceutical Applications

The cyclopropyl(oxan-4-yl)methanamine framework has been explored in the development of compounds with potential bioactivity. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as serotonin 5-HT1A receptor-biased agonists with antidepressant-like activity (Sniecikowska et al., 2019). Another study involved the synthesis of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, assessing their activity as NMDA receptor antagonists (Dappen et al., 1991; Dappen et al., 2010).

Safety and Hazards

The safety information for Cyclopropyl(oxan-4-yl)methanamine indicates that it has the following hazard statements: H302, H315, H318, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

cyclopropyl(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9(7-1-2-7)8-3-5-11-6-4-8/h7-9H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPHMYGQSFUWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(oxan-4-yl)methanamine

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